2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline
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Overview
Description
2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromomethyl and trifluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline typically involves the bromination of 6-(trifluoromethyl)quinoxaline. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, where the bromine radical selectively attacks the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Scientific Research Applications
2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Chloromethyl)-6-(trifluoromethyl)quinoxaline: Similar structure but with a chlorine atom instead of bromine.
2-(Bromomethyl)-6-(methyl)quinoxaline: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness: 2-(Bromomethyl)-6-(trifluoromethyl)quinoxaline is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
646512-59-6 |
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Molecular Formula |
C10H6BrF3N2 |
Molecular Weight |
291.07 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C10H6BrF3N2/c11-4-7-5-15-9-3-6(10(12,13)14)1-2-8(9)16-7/h1-3,5H,4H2 |
InChI Key |
MQIFRBNFLUFVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(F)(F)F)CBr |
Origin of Product |
United States |
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